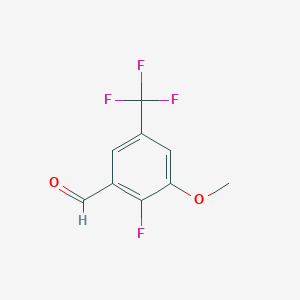

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde

Description

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde with a methoxy group at position 3, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 3. This compound is characterized by its unique electronic and steric properties due to the interplay of electron-withdrawing (fluoro, -CF₃) and electron-donating (methoxy) substituents. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of trifluoromethyl-containing bioactive molecules .

Properties

Molecular Formula |

C9H6F4O2 |

|---|---|

Molecular Weight |

222.14 g/mol |

IUPAC Name |

2-fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde |

InChI |

InChI=1S/C9H6F4O2/c1-15-7-3-6(9(11,12)13)2-5(4-14)8(7)10/h2-4H,1H3 |

InChI Key |

YUTSVMCPKOPRDT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1F)C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where a suitable benzaldehyde derivative is treated with fluorinating agents, methoxylating agents, and trifluoromethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine, methoxy, and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) and trifluoromethyl iodide (CF3I).

Major Products

Oxidation: 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine, methoxy, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

2-Methoxy-5-(trifluoromethyl)benzaldehyde (CAS 146539-83-5)

- Similarity : 0.88 (structural isomer) .

- Key Differences: Lacks the fluorine atom at position 2.

- Applications : Used in synthesizing herbicides due to enhanced stability from the -CF₃ group.

4-Methoxy-3-(trifluoromethyl)benzaldehyde (CAS 50823-87-5)

- Similarity : 0.88 (regioisomer) .

- Key Differences : Methoxy group at position 4 and -CF₃ at position 3. This arrangement increases steric hindrance near the aldehyde group, affecting accessibility in condensation reactions.

- Synthetic Utility : Preferred in asymmetric synthesis for chiral intermediates.

Functional Group Variants

2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 60611-24-7)

- Key Differences : Lacks the methoxy group, reducing electron-donating effects. This increases electrophilicity of the aldehyde, making it more reactive in Grignard or Wittig reactions .

- Commercial Availability : Offered by Alfa in 1g/5g/25g quantities .

3-Methoxy-5-(trifluoromethyl)benzaldehyde (Alfa Catalog: H32791)

- The absence of fluorine simplifies synthesis but may reduce metabolic stability in drug candidates.

Substituent Replacement Analogs

2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS 861928-27-0)

- Key Differences : Bromine replaces fluorine at position 2. Bromine’s larger atomic radius and lower electronegativity enhance leaving-group ability in nucleophilic substitutions .

- Applications : Useful in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.

2-Fluoro-5-methoxybenzaldehyde (, Item 14)

- Key Differences: Lacks the -CF₃ group, reducing lipophilicity and altering solubility in nonpolar solvents.

- Utility : Intermediate in dyes and fragrances due to simpler substituent profile.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-Fluoro-3-methoxy-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom, a methoxy group, and a trifluoromethyl group on its benzene ring. This compound has garnered attention in medicinal chemistry due to its unique electronic properties, which stem from the electron-withdrawing effects of its substituents. These properties can significantly influence its reactivity and interactions within biological systems.

Chemical Structure and Properties

- Molecular Formula : C10H8F4O2

- Molecular Weight : Approximately 222.14 g/mol

- Functional Groups :

- Fluorine (F)

- Methoxy (–OCH₃)

- Trifluoromethyl (–CF₃)

The trifluoromethyl group is known for enhancing metabolic stability and bioavailability, making such compounds promising candidates for pharmaceutical development.

Biological Activity

The biological activity of this compound has been investigated, revealing potential interactions with various biological targets:

- Enzyme Inhibition : Studies suggest that compounds containing trifluoromethyl groups can exhibit increased potency in inhibiting enzyme activity. For example, similar compounds have shown enhanced inhibition of the serotonin transporter (5-HT uptake) due to the presence of such substituents .

- Receptor Interaction : The compound may interact with specific receptors, which could lead to therapeutic applications in treating conditions like neuroinflammation or cancer. The structural modifications provided by the fluorinated groups can improve binding affinity and selectivity towards biological targets .

- Anticancer Activity : Research indicates that derivatives of benzaldehyde with trifluoromethyl groups have shown synergistic effects when combined with other anticancer agents. This suggests that this compound may enhance the efficacy of existing treatments .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

- Study on Trifluoromethyl Compounds : A review highlighted that the introduction of trifluoromethyl groups into drug candidates often results in improved pharmacokinetic properties, including increased half-life and reduced clearance rates in vivo .

- Synthesis and Biological Evaluation : A recent study synthesized various derivatives of benzaldehyde, including those with trifluoromethyl substitutions, and evaluated their biological activity through in vitro assays. The results demonstrated that certain derivatives exhibited significant anti-inflammatory activity, suggesting potential therapeutic uses in treating inflammatory diseases .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.